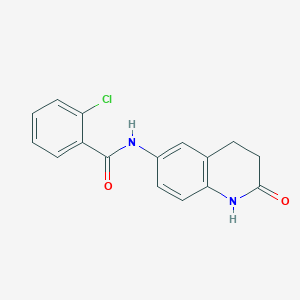

![molecular formula C21H19F3N2O B6568734 2-(pyrrolidin-1-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline CAS No. 921853-51-2](/img/structure/B6568734.png)

2-(pyrrolidin-1-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(pyrrolidin-1-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline” is a synthetic compound. It contains a pyrrolidin-1-yl group, a trifluoromethyl group, and a quinoline group .

Synthesis Analysis

The synthesis of similar compounds involves a two-step process. The structure of the synthesized compound is characterized by IR, 1H NMR, 13C NMR, and MS .

Molecular Structure Analysis

The structure of the compound is confirmed by X-ray diffraction, and its crystallography and conformation are analyzed . The optimized DFT structure is consistent with the X-ray single crystal structure .

Chemical Reactions Analysis

The synthesis of similar compounds involves nucleophilic substitution reactions and Suzuki reactions . The introduction of trifluoromethylpyridine (TFMP) groups within other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are influenced by the presence of a fluorine atom and a pyridine in their structure . The molecular electrostatic potential and frontier molecular orbital were further studied to provide reference for studying its physical and chemical properties .

Wirkmechanismus

Target of Action

The primary targets of 2-(pyrrolidin-1-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline are Tropomyosin receptor kinases (TrkA/B/C) . These receptors play a crucial role in the development and function of the nervous system. They are involved in various neurodegenerative diseases, including Parkinson’s, Huntington’s, and Alzheimer’s disease . Additionally, TrkA/B/C is known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .

Mode of Action

The compound interacts with its targets, the TrkA/B/C receptors, by inhibiting their activity . This inhibition is achieved through the compound’s ability to bind to these receptors, thereby preventing them from carrying out their normal functions . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on TrkA/B/C receptors. By inhibiting these receptors, the compound can potentially disrupt the normal functioning of neurons and other cells where these receptors are expressed . This could lead to changes in cell survival, growth, and differentiation.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These could include the presence of other molecules that can interact with the compound or its targets, the pH and temperature of the environment, and the presence of metabolic enzymes that can modify the compound. The trifluoromethyl group and the pyridine structure in the compound are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds . .

Zukünftige Richtungen

The demand for trifluoromethylpyridine (TFMP) derivatives, which are structurally similar to the compound , has been increasing steadily over the last 30 years . These compounds have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .

Eigenschaften

IUPAC Name |

2-pyrrolidin-1-yl-8-[[4-(trifluoromethyl)phenyl]methoxy]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N2O/c22-21(23,24)17-9-6-15(7-10-17)14-27-18-5-3-4-16-8-11-19(25-20(16)18)26-12-1-2-13-26/h3-11H,1-2,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYYPWZGBCPFJEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)C(F)(F)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidin-1-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2,4-dichlorophenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6568663.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6568671.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6568691.png)

![6-{[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568695.png)

![2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6568699.png)

![N-(4-chlorophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B6568704.png)

![8-[(4-fluorophenyl)methoxy]-2-(pyrrolidin-1-yl)quinoline](/img/structure/B6568732.png)

![6-{[4-(2-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568739.png)

![N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B6568741.png)

![2-bromo-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide](/img/structure/B6568748.png)

![2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6568760.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6568766.png)

![2-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6568771.png)